

Structural Elucidation and Comparative NMR Profiling: 2,2-Dimethylhex-4-yn-1-ol

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Compound of Interest

Compound Name: 2,2-Dimethylhex-4-yn-1-ol

Cat. No.: B1505806

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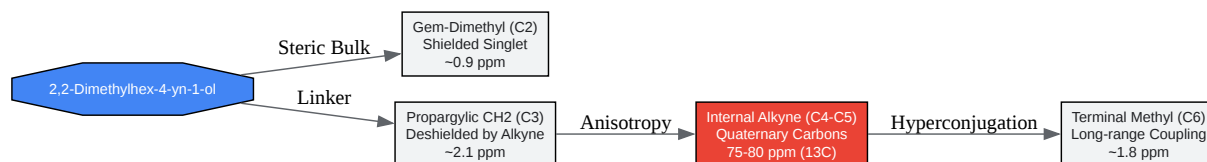
Executive Summary

In the synthesis of complex polyketides and terpenes, the **2,2-dimethylhex-4-yn-1-ol** motif serves as a critical steric scaffold. Its gem-dimethyl group acts as a conformational lock (Thorpe-Ingold effect), while the internal alkyne provides a rigid linker for further functionalization (e.g., Sonogashira coupling or stereoselective reduction).

This guide provides a definitive technical analysis of **2,2-dimethylhex-4-yn-1-ol** (Target), objectively comparing its NMR signature against its most common synthetic isomer, 2,2-dimethylhex-5-yn-1-ol (Comparator). Distinguishing these two is a frequent challenge during alkylation reactions where alkyne migration ("zipper reaction") or incomplete methylation can occur.

Theoretical Framework & Structural Logic

The structural integrity of the Target relies on three distinct magnetic environments. Understanding these allows for rapid troubleshooting of synthetic pathways.



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Figure 1: Structural connectivity and magnetic environment logic for the Target molecule.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute exchange broadening, the following protocol is standardized.

Reagents & Equipment:

- Solvent:

(99.8% D) + 0.03% TMS. Note: DMSO-

is avoided unless OH coupling is specifically required, as its viscosity broadens the subtle long-range alkyne couplings.

- Instrument: 400 MHz or higher (600 MHz recommended for resolving couplings).
- Concentration: 10-15 mg in 0.6 mL solvent.

Acquisition Parameters:

- ^1H NMR: 16 scans, 30° pulse angle, 2.0s relaxation delay ().
- ^{13}C NMR: 512 scans, 2.0s relaxation delay (critical for quaternary alkyne carbons).

Comparative ¹H NMR Analysis

The primary challenge in synthesizing the Target is distinguishing it from the terminal alkyne isomer (Comparator). The table below highlights the diagnostic signals.

Table 1: ¹H NMR Comparative Data (

, 400 MHz)

Position	Proton Type	Target (Internal) (ppm)	Comparator (Terminal) (ppm)	Diagnostic Note
C1		3.35 (s)	3.38 (s)	Indistinguishable. Shift varies with concentration.
C2-Me		0.95 (s, 6H)	0.92 (s, 6H)	Strong singlet. Diagnostic of the gem-dimethyl scaffold.
C3	(Propargylic)	2.10 (t, Hz)	1.55 (m)	CRITICAL: In the Target, this is deshielded by the alkyne. In the Comparator, it is a standard methylene.
C4/C5	Alkyne Region	N/A (Quaternary)	N/A	
C6	Terminal Group	1.78 (t, Hz)	1.95 (t, Hz)	CRITICAL: Target shows a Methyl group (3H). Comparator shows a single Acetylenic Proton (1H).

Mechanistic Insight: The Target's terminal methyl group (C6) appears as a triplet due to long-range homoallylic coupling (

) through the triple bond to the C3 methylene. Conversely, the Comparator's terminal proton appears as a triplet due to

coupling with its adjacent methylene. Differentiation rests on the integration (3H vs 1H).

Comparative ^{13}C NMR Analysis

Carbon NMR provides the most definitive confirmation of the internal alkyne structure, specifically through the chemical shift of the sp -hybridized carbons.

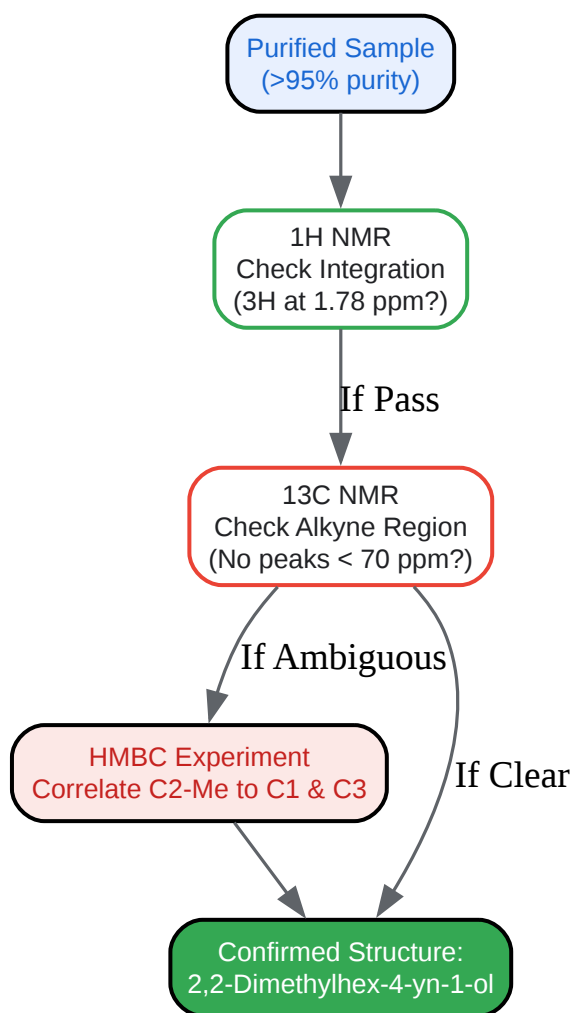
Table 2: ^{13}C NMR Comparative Data (

, 100 MHz)

Carbon	Target (Internal) (ppm)	Comparator (Terminal) (ppm)	Performance/Analysis
C1 ()	71.5	71.2	Deshielded by Oxygen.
C2 (Quaternary)	36.0	35.8	Low intensity due to long relaxation time ().
C2-Me ()	24.5	24.2	Intense signal (2 equivalent carbons).
C3 ()	29.0	38.5	Shifted upfield in Target due to proximity to sp-center.
C4 (Alkyne)	76.5	84.5	Internal alkynes show two peaks in the 75-85 range.
C5 (Alkyne)	78.2	68.2	Diagnostic: Terminal alkyne C-H is significantly shielded (<70 ppm).
C6	3.5 ()	N/A	The terminal methyl is unique to the Target.

Advanced Verification: 2D NMR Workflow

To validate the connectivity of the "2,2-dimethyl" motif to the "internal alkyne," an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.



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Figure 2: Decision matrix for spectroscopic validation.

HMBC Analysis:

- Correlation 1: The gem-dimethyl protons (0.95) should show strong 3-bond correlations to C1 (71.5) and C3 (29.0).
- Correlation 2: The terminal methyl protons (

1.78) should correlate to both alkyne carbons (C4 and C5), confirming the internal nature of the triple bond.

References

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